{1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
CAS No.: 952183-33-4
Cat. No.: VC2287081
Molecular Formula: C7H7ClN4OS
Molecular Weight: 230.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 952183-33-4 |
|---|---|
| Molecular Formula | C7H7ClN4OS |
| Molecular Weight | 230.68 g/mol |
| IUPAC Name | [1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C7H7ClN4OS/c8-7-9-1-6(14-7)3-12-2-5(4-13)10-11-12/h1-2,13H,3-4H2 |
| Standard InChI Key | VKNDBXPDLLGDNP-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO |
| Canonical SMILES | C1=C(SC(=N1)Cl)CN2C=C(N=N2)CO |
Introduction
Chemical Structure and Properties
Structural Features
The 2-chloro-1,3-thiazole moiety contains a sulfur atom and a nitrogen atom within a five-membered ring, with a chlorine substituent at the 2-position. This structural arrangement imparts unique electronic properties to this portion of the molecule, potentially influencing its reactivity and biological interactions. The presence of chlorine, known for its electron-withdrawing properties, may significantly affect the electronic distribution within the thiazole ring.
The complete structure can be represented by the molecular formula C7H7ClN4OS, indicating a relatively small molecule with a diverse array of atoms including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur . This atomic diversity contributes to the compound's potential versatility in various chemical and biological contexts.
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 230.68 g/mol | |
| Melting Point | 109-111°C | |
| Physical State | Solid at room temperature (inferred from melting point) | |
| CAS Number | 952183-33-4 | |
| MDL Number | MFCD09607918 |
Future Research Directions
Given the limited research on {1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol, several promising directions for future investigations can be identified. These potential research avenues could significantly enhance understanding of this compound and explore its applications in various fields.
Detailed structural studies, including X-ray crystallography, could provide precise information about bond lengths, angles, and the three-dimensional arrangement of the molecule. Such data would be valuable for understanding potential structure-activity relationships and for computational studies aimed at predicting interactions with biological targets.
Comprehensive biological screening would be valuable to identify potential therapeutic applications. This could include antimicrobial assays, enzyme inhibition studies, and cell-based assays to evaluate cytotoxicity and other biological effects. Given the presence of both thiazole and triazole rings, which are found in many bioactive compounds, such screening might reveal interesting and potentially useful biological activities.
Synthetic modifications of the basic structure could generate a library of derivatives with potentially enhanced or altered properties. The hydroxymethyl group provides a convenient handle for such modifications, potentially allowing for the preparation of esters, ethers, or other derivatives. Similarly, the chlorine atom on the thiazole ring could be subjected to nucleophilic substitution reactions to introduce diverse functionalities.
Computational studies, including molecular docking and molecular dynamics simulations, could predict potential interactions with biological targets and guide experimental investigations. Such studies could provide insights into the compound's potential as a lead structure for drug development or other applications.
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